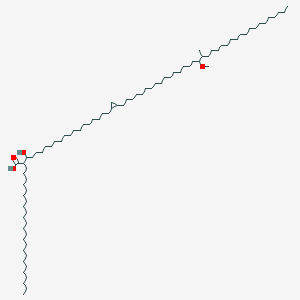

Mycolic acid IIa

描述

Structure

2D Structure

属性

IUPAC Name |

2-[1-hydroxy-18-[2-(17-methoxy-18-methylhexatriacontyl)cyclopropyl]octadecyl]hexacosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H168O4/c1-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-32-39-45-51-57-63-69-75-82(85(87)88)83(86)76-70-64-58-52-46-40-33-29-31-37-43-49-55-61-67-73-80-78-81(80)74-68-62-56-50-44-38-34-35-41-47-53-59-65-71-77-84(89-4)79(3)72-66-60-54-48-42-36-30-22-20-18-16-14-12-10-8-6-2/h79-84,86H,5-78H2,1-4H3,(H,87,88) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWMXAOKUXQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCC(C(C)CCCCCCCCCCCCCCCCCC)OC)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H168O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1254.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Function of Mycolic Acids in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycolic acids are the hallmark lipids of Mycobacterium tuberculosis, forming the core of its unique and impermeable cell wall. These very long-chain α-alkyl, β-hydroxy fatty acids are indispensable for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. This technical guide provides an in-depth examination of the functions of the major mycolic acid classes in M. tuberculosis, with a particular focus on the abundant alpha-mycolic acids. It details their structural roles, contributions to virulence, and interactions with the host immune system. Furthermore, this document presents quantitative data, detailed experimental protocols for mycolic acid analysis, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Mycolic Acid Barrier

The cell envelope of Mycobacterium tuberculosis (M. tuberculosis) is a complex and formidable structure, central to its success as a pathogen. A defining feature of this envelope is an outer membrane, the mycomembrane, which is a lipid bilayer composed of mycolic acids covalently linked to an arabinogalactan-peptidoglycan complex and intercalated with a variety of "free" lipids.[1][2] Mycolic acids are long fatty acids, typically containing 60 to 90 carbon atoms, characterized by a shorter alpha-alkyl side chain and a longer beta-hydroxy main chain.[3]

M. tuberculosis produces three principal classes of mycolic acids:

-

Alpha (α)-mycolic acids: The most abundant class, constituting over 70% of the total mycolic acid content. They are characterized by the presence of two cis-cyclopropane rings.[3][4][5] The term "mycolic acid IIa" is considered a non-standard nomenclature likely referring to this dominant alpha class.

-

Methoxy-mycolic acids: A minor component (10-15%) containing methoxy groups and can have either cis or trans stereochemistry on the proximal cyclopropane ring.[3][4][5]

-

Keto-mycolic acids: Another minor component (10-15%) featuring ketone groups, also with variable cis or trans cyclopropane stereochemistry.[3][4][5]

These lipids are crucial for the viability and virulence of the tubercle bacillus.[1] Their biosynthesis is the target of several key antitubercular drugs, including isoniazid.[1] This guide will dissect the specific functions of these mycolic acid classes, their biosynthesis, and the methodologies used to study them.

Structure, Abundance, and Core Functions

The distinct structures of mycolic acid classes underpin their diverse functions, from providing a physical barrier to actively modulating the host immune response.

The Structural Foundation: Alpha-Mycolic Acids

As the major component of the mycomembrane, α-mycolic acids are the primary contributors to the cell wall's structural integrity and low permeability.[4] The presence of cyclopropane rings within their long meromycolate chains is critical for maintaining the rigidity and organization of the mycomembrane, protecting the bacillus from chemical insults and oxidative stress.[4] This dense, waxy barrier limits the effectiveness of hydrophilic antibiotics and biocides and contributes to the bacterium's resistance to dehydration.[3] While often considered to play a more structural role compared to their oxygenated counterparts, the integrity of α-mycolic acids is essential; for instance, the deletion of the proximal cyclopropane ring has been shown to impact the bacillus.[2][4]

The Virulence Factors: Oxygenated Mycolic Acids

The minor, oxygenated mycolic acid classes (methoxy- and keto-) are potent virulence factors. Their functional groups are not merely structural decorations but are critical for pathogenesis. A mutant strain of M. tuberculosis unable to synthesize these oxygenated mycolic acids exhibits profound alterations in cell envelope permeability and is significantly attenuated in mouse infection models.[6][7]

The precise chemical structure of these lipids dictates the host's inflammatory response. Studies using single synthetic mycolic acid isomers have revealed that:

-

Alpha-mycolic acid is relatively inert in eliciting pulmonary inflammation.[8]

-

Oxygenated mycolic acids with cis-cyclopropane stereochemistry (e.g., cis-methoxy-MA) are strongly pro-inflammatory.[8]

-

Oxygenated mycolic acids with trans-cyclopropane stereochemistry (e.g., trans-keto-MA) can have anti-inflammatory effects, promoting the alternative activation of alveolar macrophages.[8]

This demonstrates that M. tuberculosis can steer the host immune response by subtly modifying the structure of these lipids.[8] Furthermore, secreted keto-mycolic acids have been shown to bind to the nuclear receptor TR4, leading to the formation of lipid-laden "foamy" macrophages, a hallmark of tuberculosis granulomas.[9]

Quantitative Data on Mycolic Acid Composition and Function

Quantitative analysis is crucial for understanding the roles of mycolic acids. The following tables summarize key data regarding their abundance and analytical detection.

| Table 1: Relative Abundance of Mycolic Acid Classes in M. tuberculosis | |

| Mycolic Acid Class | Relative Abundance (%) |

| Alpha (α)-mycolic acids | ~70% |

| Methoxy-mycolic acids | 10 - 15% |

| Keto-mycolic acids | 10 - 15% |

| Data sourced from multiple studies on M. tuberculosis cell wall composition.[3][4] |

| Table 2: Analytical Sensitivity for Mycolic Acid Detection by LC-MS/MS | |

| Parameter | Value Range |

| Methodological Limit of Detection (LOD) | 0.05 - 0.71 ng/µl |

| Methodological Limit of Quantification (LOQ) | 0.16 - 2.16 ng/µl |

| Data from a study using a standard addition method for quantification of α-, methoxy-, and keto-mycolic acids.[10] A separate study reported an LOD of ~1 pg for mycolic acid extracts using an MRM-based approach.[11] |

Key Signaling and Biosynthetic Pathways

The synthesis and transport of mycolic acids are complex processes involving multiple enzymatic systems, representing prime targets for drug development.

Mycolic Acid Biosynthesis

Mycolic acid synthesis begins with the fatty acid synthase-I (FAS-I) system, which produces C18 to C26 fatty acids.[1] The longer C24-C26 fatty acids serve as the α-branch. Shorter fatty acids enter the fatty acid synthase-II (FAS-II) system, a multi-enzyme complex that elongates them into the long meromycolate chains.[1][12] During this elongation, various modifying enzymes introduce double bonds, which are subsequently converted to cyclopropane rings or oxygenated functional groups (methoxy or keto) to produce the final meromycolate chains for the different mycolic acid classes.[2][13] The final step is a Claisen-type condensation of the meromycolate chain with the C24-C26 α-branch, catalyzed by the polyketide synthase Pks13.[2]

References

- 1. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycolic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxygenated mycolic acids are necessary for virulence of Mycobacterium tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure of the Mycobacterium tuberculosis virulence factor, mycolic acid, determines the elicited inflammatory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Biosynthesis of Mycolic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are the hallmark lipids of Mycobacterium species, including the formidable human pathogen Mycobacterium tuberculosis. These unique, long-chain α-alkyl, β-hydroxy fatty acids are major components of the mycobacterial cell wall, forming a highly impermeable barrier that is crucial for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.[1][2] Their complex and essential nature makes the biosynthetic pathway of mycolic acids a prime target for the development of new anti-tubercular drugs. This guide provides a comprehensive overview of the structure and biosynthesis of mycolic acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Structure of Mycolic Acids

Mycolic acids are characterized by a long "mero" chain and a shorter α-chain.[3] In M. tuberculosis, they are broadly classified into three main types based on the functional groups present on the meromycolate chain: alpha- (α-), methoxy-, and keto-mycolic acids.[3]

-

Alpha-mycolic acids are the most abundant, constituting over 70% of the total mycolic acids in M. tuberculosis.[3] They are characterized by the presence of two cis-cyclopropane rings in their meromycolate chain.[3]

-

Methoxy-mycolic acids contain methoxy groups and represent 10-15% of the total mycolic acids.[3]

-

Keto-mycolic acids possess ketone groups and also make up 10-15% of the mycolic acid content.[3]

The overall chain length of mycolic acids in M. tuberculosis typically ranges from C60 to C90.[4] The specific composition and relative abundance of these mycolic acid types can vary between different mycobacterial species and even between different strains of M. tuberculosis, influencing the fluidity and permeability of the cell wall.[5][6]

Quantitative Analysis of Mycolic Acid Composition

The relative abundance of different mycolic acid classes varies among different mycobacterial species. The following table summarizes the approximate percentage of major mycolic acid types in several key species.

| Mycobacterial Species | Alpha-Mycolic Acids (%) | Keto-Mycolic Acids (%) | Methoxy-Mycolic Acids (%) | Other Mycolic Acids (%) | Reference(s) |

| M. tuberculosis | ~55-70 | ~15-39 | ~6-15 | - | [3][5] |

| M. smegmatis | ~58 | - | - | α'-mycolic acids (~14%), Epoxy/ω1-methoxy (~28%) | [5] |

| M. abscessus | ~55 | - | - | α'-mycolic acids (~32%), Epoxy/ω1-methoxy (~9%), Carboxy (~5%) | [5] |

| M. avium | ~44 | - | - | Epoxy/ω1-methoxy (~6%), Carboxy (~50%) | [5] |

| M. marinum | ~40 | ~52 | ~9 | Carboxy (~8%) | [5] |

Biosynthesis of Mycolic Acids

The biosynthesis of mycolic acids is a complex process involving two distinct fatty acid synthase (FAS) systems: the multifunctional FAS-I and the multi-enzyme FAS-II complex. The overall process can be divided into three main stages:

-

Synthesis of the α-branch and the primer for the mero chain by FAS-I.

-

Elongation of the mero chain by the FAS-II system.

-

Final Claisen-type condensation of the α-branch and the full-length mero chain, followed by reduction.

Fatty Acid Synthase I (FAS-I)

The FAS-I system is a large, multifunctional polypeptide responsible for the de novo synthesis of fatty acids.[7] It produces a bimodal distribution of acyl-CoA products, primarily C16-C18 and C24-C26 acyl-CoAs.[1] The shorter C16-C18 acyl-CoAs serve as the primers for the FAS-II system to initiate meromycolate chain synthesis. The longer C24-C26 acyl-CoAs provide the α-alkyl branch for the final mycolic acid structure.[8]

Fatty Acid Synthase II (FAS-II)

The FAS-II system is a multi-enzyme complex that carries out the iterative elongation of the initial acyl-CoA primer from FAS-I to produce the long meromycolate chain. Each elongation cycle adds two carbon units from malonyl-ACP and involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

The core enzymes of the FAS-II system include:

-

β-ketoacyl-ACP synthases (KasA and KasB): Catalyze the condensation of the growing acyl-ACP with malonyl-ACP.[9]

-

β-ketoacyl-ACP reductase (MabA): Reduces the β-ketoacyl-ACP to a β-hydroxyacyl-ACP.

-

β-hydroxyacyl-ACP dehydratase (HadAB/BC): Dehydrates the β-hydroxyacyl-ACP to an enoyl-ACP.

-

Enoyl-ACP reductase (InhA): Reduces the enoyl-ACP to a saturated acyl-ACP, completing the elongation cycle. This enzyme is the primary target of the frontline anti-tubercular drug isoniazid.[10]

The meromycolate chain undergoes various modifications during or after its elongation, including the introduction of double bonds and their subsequent conversion to cyclopropane rings, methoxy groups, or keto groups, which define the different mycolic acid classes.

References

- 1. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α-Halocarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A continuous spectrophotometric assay for aspartate transcarbamylase and ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Mycolic Acid Biosynthesis: A Prime Target for Novel Anti-Tubercular Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the discovery of new therapeutic agents with novel mechanisms of action. The unique and complex cell wall of Mtb, a key determinant of its virulence and intrinsic resistance to many antibiotics, presents a rich source of potential drug targets. Among the most critical components of this cell wall are mycolic acids, exceptionally long α-alkyl, β-hydroxy fatty acids. The biosynthetic pathway responsible for their production, particularly the Fatty Acid Synthase II (FAS-II) system, is a clinically validated and highly attractive target for the development of new anti-tubercular drugs.

The Mycolic Acid Biosynthesis Pathway: A Vulnerable Target

Mycolic acids are essential for the survival and pathogenicity of M. tuberculosis. They form a thick, waxy, and highly impermeable barrier that protects the bacterium from hydrophilic drugs, disinfectants, and the host's immune response. The biosynthesis of these complex lipids is a multi-step process involving two distinct fatty acid synthase systems: FAS-I and FAS-II. While FAS-I is responsible for the de novo synthesis of shorter fatty acids, the FAS-II system is dedicated to the elongation of these precursors to form the long meromycolate chain, which constitutes the backbone of mycolic acids. The essentiality and mycobacterium-specific nature of the FAS-II pathway make it an ideal target for selective inhibitors.

The key stages of the mycolic acid biosynthesis pathway are:

-

Synthesis of Precursors: The FAS-I system produces C16-C26 fatty acids, which serve as primers for the FAS-II system.

-

Elongation by FAS-II: The FAS-II system, a multi-enzyme complex, iteratively elongates the fatty acid chains to produce the meromycolic acid chain (up to C56).

-

Modification and Condensation: The meromycolic acid chain undergoes modifications (e.g., cyclopropanation, methylation) and is then condensed with a C24-C26 fatty acid by the polyketide synthase Pks13.

-

Transport and Esterification: The resulting mycolic acid is transported across the plasma membrane by the transporter MmpL3 and subsequently esterified to arabinogalactan or trehalose.

Key Enzymes as Drug Targets

Several enzymes within the mycolic acid biosynthesis pathway have been identified and validated as effective targets for anti-tubercular drugs.

-

InhA (Enoyl-ACP Reductase): This is the most well-known target, inhibited by the frontline drug isoniazid (INH) and ethionamide (ETH).[1][2] Both are prodrugs that require activation by mycobacterial enzymes (KatG for INH and EthA for ETH).[1][2] Resistance often arises from mutations in these activating enzymes, highlighting the need for direct InhA inhibitors.[1]

-

KasA/KasB (β-ketoacyl-ACP Synthases): These enzymes are crucial for the elongation of the fatty acid chain. Thiolactomycin (TLM) is a natural product that inhibits both KasA and KasB.[3][4]

-

HadABC (β-hydroxyacyl-ACP Dehydratase): The HadABC complex catalyzes the dehydration step in the FAS-II elongation cycle. Isoxyl (ISO) and thiacetazone (TAC) have been shown to target this complex.

-

FadD32 (Fatty acyl-AMP Ligase): FadD32 is responsible for activating the meromycolic acid chain before its condensation with the C24-C26 fatty acid. Diarylcoumarins are a class of compounds that have been identified as inhibitors of FadD32.[5][6]

-

Pks13 (Polyketide Synthase): This enzyme catalyzes the final Claisen-type condensation to form the full-length mycolic acid.

-

MmpL3 (Transporter): MmpL3 is an essential inner membrane transporter responsible for translocating mycolic acids (in the form of trehalose monomycolate) to the periplasm. Several promising new compounds, including SQ109 and AU1235, target MmpL3.[7][8][9][10]

Quantitative Data on Inhibitors

The efficacy of various inhibitors targeting the mycolic acid biosynthesis pathway has been quantified through in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for selected compounds against their respective targets and whole Mtb cells.

Table 1: In Vitro Efficacy of Mycolic Acid Biosynthesis Inhibitors

| Compound | Target | Mtb Strain | MIC (µM) | IC50 (µM) | Reference |

| Isoniazid (INH) | InhA | H37Rv | - | - | [1] |

| InhA(S94A) | - | - | Increased 17-fold | [1] | |

| Ethionamide (ETH) | InhA | H37Rv | - | - | [2][11] |

| Triclosan | InhA | H37Rv | 43 | 1.4 | [12] |

| Triclosan Analog 3 | InhA | H37Rv | 1.5 | 0.09 | [12][13][14] |

| Triclosan Analog 25 | InhA | H37Rv | - | 0.021 | [15] |

| Thiolactomycin (TLM) | KasA/KasB | H37Rv | 62.5 | 19-240* | [16][17] |

| SQ109 | MmpL3 | H37Rv | 2.36 | - | [8][18][19] |

| AU1235 | MmpL3 | H37Rv | 0.3-0.48 | - | [7][9][10][18] |

| Diarylcoumarin (1o) | FadD32 | H37Rv | 2 | - | [20] |

| Diarylcoumarin (2d) | FadD32 | H37Rv | 0.5 | - | [20] |

| Diarylcoumarin (3b) | FadD32 | H37Rv | 0.4 | - | [20] |

| NITD-564 | InhA | H37Rv | 0.16 | 0.59 | [21] |

*IC50 for Thiolactomycin is highly dependent on assay conditions, particularly preincubation with the enzyme.[16]

Experimental Protocols

The discovery and characterization of inhibitors of mycolic acid biosynthesis rely on a variety of in vitro and whole-cell assays.

Whole-Cell Phenotypic Screening

This is often the primary approach to identify new anti-tubercular compounds.

-

Strain Preparation: A recombinant strain of M. tuberculosis expressing a fluorescent reporter (e.g., mCherry, DsRed) is grown to mid-log phase.[22][23]

-

Assay Plate Preparation: Compounds from a chemical library are dispensed into 384-well microplates at a final concentration (e.g., 20 µM). Control wells with DMSO (negative control) and a known antibiotic like rifampicin (positive control) are included.[24][25]

-

Inoculation and Incubation: The bacterial culture is diluted to a starting OD590 of ~0.02 and added to the assay plates. The plates are incubated at 37°C for 5-7 days.[22][26]

-

Readout: Bacterial growth is measured by monitoring the fluorescence signal. Compounds that inhibit growth by ≥90% are identified as primary hits.[22][25]

-

Dose-Response and MIC Determination: Hit compounds are then tested in a dose-response format to determine their MIC90 (the concentration that inhibits 90% of growth).

InhA Enzymatic Assay

This assay directly measures the inhibition of the InhA enzyme.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl), NADH (e.g., 250 µM), and the test inhibitor at various concentrations.[27][28]

-

Enzyme Addition: Add purified InhA enzyme (e.g., 20-100 nM) to the wells.[27][28]

-

Initiation: Start the reaction by adding the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA) (e.g., 25 µM).[27]

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

IC50 Calculation: The initial velocity of the reaction is plotted against the inhibitor concentration to calculate the IC50 value.[28]

Metabolic Labeling of Mycolic Acids

This method assesses the effect of a compound on the biosynthesis of mycolic acids in whole cells.

-

Cell Culture and Treatment: Grow M. tuberculosis to mid-log phase and treat with the test compound at a concentration relative to its MIC (e.g., 10x MIC) for a defined period (e.g., 24-48 hours).[8][21]

-

Radiolabeling: Add a radioactive precursor, such as [14C]-acetate, to the culture and incubate for several hours to allow for its incorporation into newly synthesized lipids.[21]

-

Lipid Extraction: Harvest the cells and extract the total lipids using a series of solvent extractions (e.g., chloroform/methanol).

-

Analysis: Separate the extracted lipids using thin-layer chromatography (TLC).

-

Visualization: Visualize the radiolabeled lipids by autoradiography. Inhibition of mycolic acid biosynthesis will result in a decrease in the corresponding spots on the TLC plate and a potential accumulation of fatty acid precursors.[21]

Conclusion and Future Perspectives

The mycolic acid biosynthesis pathway, and specifically the FAS-II system, remains a cornerstone of anti-tubercular drug discovery. The validation of multiple enzymes within this pathway as effective drug targets provides a robust platform for the development of new chemical entities. While first-line drugs like isoniazid have been highly successful, the rise of resistance necessitates a continued effort to identify inhibitors with novel mechanisms of action, such as those targeting MmpL3 or FadD32. The development of direct inhibitors of InhA that do not require metabolic activation is a particularly promising strategy to overcome existing resistance to isoniazid and ethionamide. The combination of high-throughput whole-cell screening with detailed biochemical and metabolic studies will be crucial in advancing new lead compounds through the drug development pipeline and ultimately providing more effective treatments for tuberculosis.

References

- 1. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 3. Thiolactomycin and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Drug Design of Thiolactomycin Derivatives Against Mtb-KasA Enzyme to Inhibit Multidrug Resistance of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AU1235 | Antibacterial | TargetMol [targetmol.com]

- 10. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis [mdpi.com]

- 12. Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchwithnj.com [researchwithnj.com]

- 15. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Slow Onset Inhibition of Bacterial β-Ketoacyl-acyl Carrier Protein Synthases by Thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Deciphering the possible role of MmpL7 efflux pump in SQ109 resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Mycolic Acid Heterogeneity: A Technical Guide for Researchers

Abstract

Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, including that of the formidable pathogen Mycobacterium tuberculosis. These long-chain α-alkyl, β-hydroxy fatty acids are not a homogenous entity but rather a diverse collection of molecules with distinct structural modifications. This technical guide provides an in-depth exploration of the biological significance of the different types of mycolic acids, primarily focusing on the well-characterized α-, methoxy-, and keto-mycolic acids. We delve into their structural diversity, biosynthesis, and their profound impact on mycobacterial physiology, pathogenicity, and interaction with the host immune system. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mycobacteria and the development of novel anti-tuberculosis therapies.

Introduction: The Mycolic Acid Layer - A formidable Barrier

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure that plays a pivotal role in its survival and virulence.[1] A key feature of this envelope is the mycomembrane, an outer membrane-like structure composed of mycolic acids covalently bound to the underlying arabinogalactan-peptidoglycan layer and as free lipids, such as trehalose dimycolate (TDM), also known as cord factor.[2][3][4] This lipid-rich barrier endows mycobacteria with exceptional impermeability, rendering them intrinsically resistant to many common antibiotics and hostile host environments.[1][5] The structural and functional diversity of mycolic acids is central to the physiological robustness and pathogenic success of M. tuberculosis.

Classification and Structural Diversity of Mycolic Acids

Mycolic acids are characterized by a long meromycolate chain and a shorter α-alkyl chain.[6] In M. tuberculosis, they are broadly classified into three major types based on the functional groups present on the meromycolate chain: α-mycolic acids, methoxy-mycolic acids, and keto-mycolic acids.[6][7]

-

α-Mycolic Acids: These are the most abundant type, constituting over 70% of the total mycolic acid content in M. tuberculosis.[5][7] They are characterized by the presence of two cis-cyclopropane rings in their meromycolate chain.[7]

-

Methoxy-Mycolic Acids: Comprising 10-15% of the total mycolic acids, these molecules contain methoxy groups as their distinguishing feature.[6][7] They can possess either cis or trans cyclopropane rings.[7]

-

Keto-Mycolic Acids: Also making up 10-15% of the mycolic acid pool, these are characterized by the presence of a ketone group.[6][7] Similar to methoxy-mycolic acids, they can have either cis or trans cyclopropane rings.[7]

The subtle structural variations among these mycolic acid types have profound implications for the biology of M. tuberculosis.

Quantitative Composition of Mycolic Acids in Mycobacterium tuberculosis

The relative abundance of the different mycolic acid types is a crucial factor in determining the overall properties of the mycobacterial cell envelope. The following table summarizes the typical quantitative distribution of mycolic acids in M. tuberculosis.

| Mycolic Acid Type | Abundance in M. tuberculosis | Key Structural Features | Reference(s) |

| α-Mycolic Acid | >70% | Two cis-cyclopropane rings | [5][6][7] |

| Methoxy-Mycolic Acid | 10-15% | Methoxy group(s), cis or trans cyclopropane ring | [6][7] |

| Keto-Mycolic Acid | 10-15% | Ketone group, cis or trans cyclopropane ring | [6][7] |

Biological Significance of Mycolic Acid Heterogeneity

The diversity in mycolic acid structures is not redundant; each type contributes uniquely to the physiology and virulence of M. tuberculosis.

Cell Wall Integrity and Permeability

The dense, waxy layer formed by mycolic acids is fundamental to the structural integrity of the mycobacterial cell wall.[5] The presence of different mycolic acid types, with their varied chain lengths and functional groups, influences the fluidity and packing of the mycomembrane. This, in turn, dictates the permeability of the cell envelope, providing a formidable barrier against hydrophilic antibiotics and biocides.[6]

Pathogenesis and Virulence

The precise structure of mycolic acids is intimately linked to the virulence of M. tuberculosis.[6]

-

Oxygenated Mycolic Acids (Keto- and Methoxy-): The presence of oxygenated mycolic acids is crucial for the full virulence of M. tuberculosis. Mutant strains unable to synthesize these mycolic acid types show significant attenuation in mouse models of infection.[8]

-

Cyclopropanation: The cyclopropane rings found in all major mycolic acid types are critical for the structural integrity of the cell wall and protect the bacterium from oxidative stress.[9] The stereochemistry of these rings (cis or trans) also plays a role in modulating the host immune response. cis-cyclopropanation of TDM has been shown to be a proinflammatory modification, while trans-cyclopropanation can suppress inflammation.[10][11]

Host-Pathogen Interactions and Immunomodulation

Mycolic acids, particularly when presented as trehalose dimycolate (TDM), are potent immunomodulators that can shape the host's response to infection.[12] Different mycolic acid structures can trigger distinct signaling pathways in host immune cells, such as macrophages.

-

α-Mycolic Acids: Generally considered to be relatively inert in terms of activating an inflammatory response.[12]

-

Methoxy- and Keto-Mycolic Acids: These oxygenated forms are capable of activating a mild inflammatory response.[12]

Free mycolic acids secreted by the bacteria can also interact with host cells, leading to the formation of "foamy macrophages," which are characteristic of tuberculous granulomas.[13] This interaction is mediated by host cell receptors that recognize specific lipid signatures.

Mycolic Acid Biosynthesis: A Key Drug Target

The biosynthesis of mycolic acids is a complex, multi-step process involving two types of fatty acid synthases: FAS-I and FAS-II.[1][5] FAS-I produces the shorter α-alkyl chain, while the FAS-II system is responsible for elongating the meromycolate chain.[5] The functional groups that define the different mycolic acid types are introduced by specific modifying enzymes.[2] This intricate pathway is the target of several key anti-tuberculosis drugs, including isoniazid and ethionamide, highlighting its potential for the development of new therapeutics.[14]

Experimental Protocols for Mycolic Acid Analysis

The analysis of mycolic acid composition is a cornerstone of mycobacterial research. Below are detailed methodologies for their extraction and analysis.

Extraction and Derivatization of Mycolic Acids

This protocol outlines the steps for releasing mycolic acids from the mycobacterial cell wall and preparing them for analysis.

-

Cell Harvesting: Scrape mycobacterial cells from solid media or pellet from a liquid culture. Wash the cells with water to remove any residual medium.[10][13]

-

Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 25% potassium hydroxide in methanol/water).[9] Heat the suspension (e.g., at 121°C for 1 hour or 85°C for 18 hours) to hydrolyze the ester linkages and release the mycolic acids.[9]

-

Acidification and Extraction: After cooling, acidify the mixture with a strong acid (e.g., HCl) and extract the mycolic acids into an organic solvent like chloroform or diethyl ether.[9]

-

Derivatization: For analysis by HPLC or TLC, the carboxyl group of the mycolic acids is often derivatized to a UV-absorbing ester, such as a p-bromophenacyl ester, or to a methyl ester for TLC analysis.[9][10]

Thin-Layer Chromatography (TLC) Analysis

TLC is a valuable technique for the qualitative analysis of mycolic acid methyl esters (MAMEs).

-

Spotting: Spot the extracted and methylated mycolic acids onto a silica gel TLC plate.

-

Development: Develop the TLC plate in a solvent system such as hexane/ethyl acetate (19:1, v/v). Multiple developments can improve the separation of different mycolic acid species.[13] For two-dimensional TLC, different solvent systems are used in each direction.[10]

-

Visualization: Visualize the separated mycolic acids by spraying the plate with a reagent like 5% ethanolic molybdophosphoric acid followed by charring with a heat gun.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more quantitative and high-resolution analysis of mycolic acids.

-

Sample Preparation: Prepare p-bromophenacyl esters of the mycolic acids as described in the extraction protocol.[9]

-

Chromatography: Inject the derivatized sample onto a reverse-phase C18 column.[9]

-

Elution: Elute the mycolic acids using a gradient of organic solvents, such as a chloroform-methanol mixture.[9]

-

Detection: Detect the eluting mycolic acid esters using a UV detector. The resulting chromatogram provides a characteristic "fingerprint" for a given mycobacterial species.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving mycolic acids can greatly aid in their understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for mycolic acid analysis.

Caption: Host macrophage signaling pathways activated by different mycolic acid presentations.

Caption: General experimental workflow for the extraction and analysis of mycolic acids.

Conclusion and Future Perspectives

The heterogeneity of mycolic acids is a testament to the evolutionary sophistication of mycobacteria. The distinct biological roles of α-, methoxy-, and keto-mycolic acids in cell wall architecture, virulence, and host immune modulation underscore their importance in the success of M. tuberculosis as a pathogen. A deeper understanding of the structure-function relationships of these complex lipids will continue to be a fertile ground for the discovery of novel therapeutic targets and strategies to combat tuberculosis. Future research should focus on elucidating the precise molecular mechanisms by which different mycolic acid types interact with host cell components and how the bacterium regulates the composition of its mycolic acid profile in response to environmental cues within the host. This knowledge will be invaluable for the rational design of next-generation anti-tubercular drugs and vaccines.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A common mechanism for the biosynthesis of methoxy and cyclopropyl mycolic acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Mycolic Acids on Host Immunity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 9. Mycolic acid patterns of some species of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]

- 11. Crosstalk between Mycobacterium tuberculosis and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. graphviz.org [graphviz.org]

- 13. article.sapub.org [article.sapub.org]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Genetic Regulation of the FAS-IIA Pathway in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fatty Acid Synthase-IIA (FAS-IIA) pathway of Mycobacterium tuberculosis is a critical metabolic process responsible for the elongation of fatty acids, which are essential precursors for the synthesis of mycolic acids. These mycolic acids are the hallmark of the mycobacterial cell wall, providing a unique impermeable barrier that is crucial for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. The intricate and precise regulation of this pathway is vital for the bacterium to adapt to the hostile environments within the host. This guide provides a detailed overview of the genetic regulatory networks that control the FAS-IIA pathway, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core regulatory and experimental workflows.

Core Regulatory Mechanisms

The expression of the FAS-IIA pathway genes is tightly controlled at the transcriptional level by a network of regulatory proteins that respond to metabolic cues. The key players in this network are the transcriptional regulators FasR and MabR , with emerging evidence also pointing to the involvement of the two-component system response regulator MtrA .

The FasR Regulator and the fas-acpS Operon

The TetR-family transcriptional regulator, FasR , acts as a key activator of fatty acid biosynthesis.[1][2] It directly controls the expression of the fas-acpS operon.[2] The fas gene encodes the Fatty Acid Synthase-I (FAS-I), a multifunctional enzyme that produces medium-chain fatty acyl-CoAs, which serve as primers for the FAS-IIA system. The acpS gene encodes a 4'-phosphopantetheinyl transferase, essential for the activation of the acyl carrier protein (ACP).[2]

FasR binds to three conserved operator sequences within the promoter region of the fas-acpS operon, activating its transcription.[1][3] The regulatory activity of FasR is allosterically modulated by the end-products of the FAS-I pathway. Long-chain acyl-CoAs (C14 to C26) act as effector molecules that disrupt the interaction between FasR and its DNA binding site, thus providing a negative feedback loop to control the initiation of fatty acid synthesis.[3][4]

The MabR Regulator and the fasII Operon

The main elongation steps of the FAS-IIA pathway are carried out by enzymes encoded by the fasII operon, which includes genes such as fabD, acpM, kasA, and kasB. The expression of this operon is controlled by the transcriptional regulator MabR .[2][4] MabR binds to a specific palindromic sequence in the promoter region of the fasII operon.[2] Studies in Mycobacterium smegmatis suggest that MabR functions as a transcriptional activator, as reduced levels of MabR lead to a downregulation of fasII genes.[3] Similar to FasR, the DNA-binding activity of MabR is also modulated by long-chain acyl-CoAs, indicating a coordinated regulatory mechanism between the FAS-I and FAS-II systems to maintain lipid homeostasis.[5]

The Role of the MtrA Response Regulator

The MtrA response regulator, part of the essential MtrA-MtrB two-component system, is known to control a wide range of cellular processes, including cell division and cell wall metabolism.[6] Chromatin immunoprecipitation sequencing (ChIP-seq) studies have revealed that the MtrA regulon is extensive, and MtrA binding sites have been identified upstream of genes involved in lipid metabolism, including fas.[7][8] This suggests that MtrA may integrate signals from the host environment to modulate the expression of the FAS-IIA pathway, linking it to broader adaptive responses of the bacterium.

Data Presentation

Gene Expression Data

The regulation of FAS-IIA genes is critical for the adaptation of M. tuberculosis to various stress conditions encountered during infection, such as hypoxia and nutrient starvation. The following table summarizes key quantitative data on the transcriptional regulation of the fas-acpS operon by FasR.

| Gene | Condition | Fold Change in Expression | Reference |

| fas | fasR-deficient M. tuberculosis | -3.33 (70% reduction) | [2] |

| acpS | fasR-deficient M. tuberculosis | -1.67 (40% reduction) | [2] |

| whiB3 | Cumene hydroperoxide stress (1.5h) | >2 | [9] |

| whiB6 | Cumene hydroperoxide stress (1.5h) | >2 | [9] |

| whiB3 | Heat stress (42°C, 1.5h) | 2 | [9] |

| whiB4 | Heat stress (42°C, 1.5h) | 4 | [9] |

| whiB5 | Heat stress (42°C, 1.5h) | 14 | [9] |

| whiB6 | Heat stress (42°C, 1.5h) | 196 | [9] |

| whiB7 | Heat stress (42°C, 1.5h) | 58 | [9] |

| whiB7 | Low iron stress (6h) | 30 | [9] |

| whiB3 | Low iron stress (6h) | -2.5 | [9] |

Enzyme Kinetic Parameters

The enzymes of the FAS-IIA pathway are attractive targets for novel anti-tuberculosis drugs. Understanding their kinetic properties is crucial for inhibitor design and development. The table below presents available kinetic parameters for key enzymes in the pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| InhA | 2-trans-Dodecenoyl-CoA | 10 ± 2 | 1.1 ± 0.1 | 1.1 x 105 | [3] |

| NADH | 20 ± 3 | - | - | [3] | |

| MabA (FabG1) | Acetoacetyl-CoA | 130 ± 20 | 1.4 ± 0.1 | 1.1 x 104 | [6] |

| NADPH | 35 ± 5 | - | - | [6] | |

| KasA | Malonyl-CoA | ~25 | - | - | [10] |

| Acyl-ACP | - | - | - | ||

| HadA/B | 3-hydroxy-dodecanoyl-CoA | 5.5 ± 0.5 | 0.12 ± 0.01 | 2.2 x 104 | [11] |

Note: Kinetic parameters can vary depending on the specific substrates and assay conditions used. The data presented here are representative values from the literature.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for M. tuberculosis

This protocol is adapted from methodologies developed for mapping transcription factor binding sites in mycobacteria.[6]

Objective: To identify the genome-wide binding sites of a specific transcription factor (e.g., FasR, MabR, MtrA).

Methodology:

-

Culture Growth and Cross-linking:

-

Grow M. tuberculosis cultures expressing a tagged version of the transcription factor of interest to the desired growth phase (e.g., mid-log phase).

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 20-30 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Sonication:

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-buffered saline).

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells using mechanical disruption (e.g., bead beating).

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the tagged transcription factor.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluate at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a standard library preparation kit (e.g., Illumina).

-

Perform high-throughput sequencing on the prepared library.

-

-

Data Analysis:

-

Align the sequencing reads to the M. tuberculosis reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control sample (e.g., input DNA or mock IP).

-

Perform motif analysis on the identified peak regions to determine the consensus binding sequence of the transcription factor.

-

RNA Sequencing (RNA-Seq) for Transcriptome Analysis in M. tuberculosis

This protocol provides a general workflow for analyzing the transcriptional response of M. tuberculosis to different conditions.[1][12]

Objective: To quantify and compare the global gene expression profiles of M. tuberculosis under different experimental conditions (e.g., wild-type vs. mutant, treated vs. untreated).

Methodology:

-

Culture Growth and RNA Extraction:

-

Grow M. tuberculosis cultures to the desired growth phase under the specified conditions.

-

Harvest the cells rapidly and stabilize the RNA using a reagent like RNAprotect Bacteria Reagent (Qiagen).

-

Extract total RNA using a combination of mechanical lysis (e.g., bead beating in TRIzol) and a column-based purification kit (e.g., RNeasy, Qiagen).

-

Perform DNase treatment to remove any contaminating genomic DNA.

-

-

Ribosomal RNA (rRNA) Depletion:

-

Deplete the highly abundant ribosomal RNA from the total RNA sample using a kit such as the Ribo-Zero rRNA Removal Kit (Illumina).

-

-

Library Preparation:

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared library on a platform such as Illumina.

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the high-quality reads to the M. tuberculosis reference genome using a splice-aware aligner like HISAT2 or STAR.

-

Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Normalize the read counts and perform differential gene expression analysis between different conditions using packages like DESeq2 or edgeR in R.

-

Functional Enrichment Analysis: Perform gene ontology (GO) or pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes or pathways.

-

Enzymatic Assay for InhA (Enoyl-ACP Reductase)

This protocol is based on a spectrophotometric assay that measures the consumption of NADH.[13]

Objective: To measure the enzymatic activity of InhA and to determine the inhibitory potential of compounds against it.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 30 mM PIPES buffer, pH 6.8, 150 mM NaCl, 1 mM EDTA.

-

Enzyme: Purified recombinant InhA from M. tuberculosis.

-

Substrate: trans-2-Dodecenoyl-CoA (or another suitable long-chain enoyl-CoA).

-

Cofactor: NADH.

-

Inhibitor: Compound of interest dissolved in DMSO.

-

-

Assay Procedure:

-

Set up the reaction in a 96-well UV-transparent plate or in quartz cuvettes.

-

To each well/cuvette, add the assay buffer, NADH to a final concentration of 20-50 µM, and the inhibitor at various concentrations.

-

Add the purified InhA enzyme to a final concentration of 20-100 nM.

-

Incubate the mixture for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the trans-2-enoyl-CoA substrate to a final concentration of 25-50 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

-

To determine the IC50 of an inhibitor, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

To determine kinetic parameters (Km and Vmax), measure the initial velocities at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Genetic regulation of the FAS-IIA pathway in M. tuberculosis.

Experimental Workflows

Caption: A generalized workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

References

- 1. Identifying potent inhibitors for Mycobacterium tuberculosis MabA (FabG1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic characterization of the target for isoniazid in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]

- 8. Structural Basis for the Recognition of Mycolic Acid Precursors by KasA, a Condensing Enzyme and Drug Target from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis for the inhibition of β-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis by flavonoid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Modification of the Mycobacterium tuberculosis FAS-II Dehydratase by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Mycolic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are a class of long-chain, α-alkyl, β-hydroxy fatty acids that are signature components of the cell envelope in mycobacteria, including the pathogenic species Mycobacterium tuberculosis.[1][2][3] They play a crucial role in the structural integrity, impermeability, and virulence of these bacteria.[2][4] This guide provides a comprehensive overview of the discovery, characterization, and analysis of mycolic acids. It is important to note that the term "Mycolic acid IIa" does not correspond to a recognized nomenclature in the existing scientific literature. Therefore, this document will focus on the well-established classes of mycolic acids and the general methodologies for their study.

Mycolic acids were first isolated in 1938 from an extract of M. tuberculosis.[3][5] These molecules are major constituents of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics and chemical damage.[5][6] The unique structure of mycolic acids is also implicated in the host immune response and the pathogenicity of mycobacteria.[7]

Structural Characterization of Mycolic Acids

Mycolic acids are characterized by a long main chain (meromycolate chain) and a shorter α-branch. The total number of carbon atoms can range from 60 to 90.[3][8] In M. tuberculosis, mycolic acids are broadly classified into three main types: alpha-, methoxy-, and keto-mycolic acids, based on the functional groups present in the meromycolate chain.[3][5]

Table 1: Major Classes of Mycolic Acids in Mycobacterium tuberculosis

| Mycolic Acid Class | Relative Abundance | Key Functional Groups | Total Carbon Atoms |

| Alpha (α)-mycolic acids | ~70% | Two cyclopropane rings | C54-C63 |

| Methoxy-mycolic acids | 10-15% | Methoxy groups, cyclopropane ring | C54-C63 |

| Keto-mycolic acids | 10-15% | Ketone groups, cyclopropane ring | C54-C63 |

The exact structure and length of mycolic acids can vary between different species and strains of mycobacteria, and this variation is used as a basis for chemotaxonomic classification.[10]

Experimental Protocols

The analysis of mycolic acids involves a multi-step process that includes extraction from mycobacterial cells, derivatization to facilitate analysis, and chromatographic separation and identification.

Extraction and Saponification of Mycolic Acids

A common procedure for the extraction of mycolic acids from mycobacterial cell cultures is as follows:

-

Cell Harvesting: Mycobacterial cells are harvested from a suitable culture medium (e.g., Löwenstein-Jensen slant).

-

Saponification: The harvested cells are subjected to alkaline hydrolysis (saponification) to release the mycolic acids from the cell wall. A typical reagent for this is a 25% solution of potassium hydroxide in a 1:1 (v/v) mixture of water and methanol.[11] This mixture is heated to break the ester linkages.

-

Acidification: After saponification, the solution is acidified to protonate the mycolate salts, making them soluble in organic solvents.

-

Extraction: The protonated mycolic acids are then extracted from the aqueous solution using an organic solvent such as chloroform.

Derivatization of Mycolic Acids

For analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, the mycolic acids are often derivatized to attach a chromophore. A widely used method is the formation of p-bromophenacyl esters.[11][12] This derivatization significantly enhances the sensitivity of detection.

Chromatographic Analysis

The derivatized mycolic acids are then analyzed by chromatographic techniques to separate and identify the different molecular species.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method for separating mycolic acids.[11] The separation is based on differences in polarity and hydrocarbon chain length.[11] The resulting chromatograms provide a "fingerprint" that can be characteristic of a particular mycobacterial species.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another technique used for the detailed structural analysis of mycolic acids.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern approaches often utilize LC-MS/MS for high-sensitivity and high-resolution analysis, allowing for precise identification and quantification of different mycolic acid species.[1]

Visualizing Experimental and Biosynthetic Pathways

Experimental Workflow for Mycolic Acid Analysis

The following diagram illustrates the general workflow for the extraction and analysis of mycolic acids from mycobacterial cultures.

References

- 1. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycolic acid - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Mycolic acid - Wikiwand [wikiwand.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Mycolic_acid [bionity.com]

- 9. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mycolic Acid Index Susceptibility Method for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection and Characterization of Mycolic Acids and Their Use in Taxonomy and Classification | CoLab [colab.ws]

An In-depth Technical Guide to the Enzymatic Activity of the FAS-IIA Complex

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the Fatty Acid Synthase-IIA (FAS-IIA) system, with a particular focus on its well-characterized role in Mycobacterium tuberculosis (Mtb). The FAS-IIA pathway is responsible for the elongation of long-chain fatty acids, which are precursors to the mycolic acids essential for the mycobacterial cell wall.[1][2][3] This makes the enzymes of the FAS-IIA complex attractive targets for the development of new anti-tubercular drugs.[2][4][5]

The FAS-IIA Elongation Cycle: Core Enzymatic Components

The FAS-IIA system is a multi-protein complex composed of discrete, monofunctional enzymes that work in a coordinated fashion to elongate acyl-acyl carrier protein (ACP) substrates.[6] The cycle consists of four key reactions: condensation, reduction, dehydration, and a second reduction. In Mtb, the process begins with the transfer of C16-C18 acyl-CoA products from the FAS-I system to the FAS-II pathway, a crucial link facilitated by the β-ketoacyl-ACP synthase FabH.[1][2]

The primary enzymes involved in the elongation cycles are:

-

β-ketoacyl-ACP synthases (KasA and KasB): These enzymes catalyze the initial and rate-limiting condensation step, extending the acyl-ACP chain by two carbons using malonyl-ACP as the donor.[1][2] KasA is thought to be involved in the earlier elongation cycles, while KasB participates in the later stages, producing the very long meromycolic acid precursors.[1][7]

-

β-ketoacyl-ACP reductase (MabA): This enzyme reduces the β-ketoacyl-ACP product of the condensation reaction to a β-hydroxyacyl-ACP intermediate.[1][2]

-

β-hydroxyacyl-ACP dehydratase (HadAB and HadBC): This heterodimeric complex removes a water molecule from the β-hydroxyacyl-ACP, creating a trans-2-enoyl-ACP.[1][7] The HadAB complex is believed to act on shorter-chain substrates in the early elongation cycles, whereas HadBC acts on longer chains in the later cycles.[7][8] HadB is the catalytic subunit, while HadA and HadC are thought to help in stabilizing the long-chain substrates.[8][9]

-

Enoyl-ACP reductase (InhA): This is the final enzyme in the cycle, which reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, now two carbons longer.[1][2][10] This elongated acyl-ACP can then begin a new cycle of elongation. InhA is a well-known target for the frontline anti-tubercular drug isoniazid.[2]

Logical Relationship of the HadABC Dehydratase Complex

Caption: The HadABC system forms two distinct heterodimers, HadAB and HadBC.

Quantitative Analysis of FAS-IIA Enzymatic Activity

The following table summarizes key quantitative data related to the enzymes of the FAS-IIA complex. Data for enzymatic assays are often highly dependent on the specific substrates and conditions used.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | IC₅₀ (Inhibitor) | Reference(s) |

| KasA/KasB | Malonyl-ACP, Acyl-ACP | N/A | N/A | Thiolactomycin, Cerulenin, Platensimycin | [2][11][12] |

| MabA | β-ketoacyl-ACP, NADPH | N/A | N/A | N/A | [1][2] |

| HadAB/HadBC | β-hydroxyacyl-ACP | N/A | N/A | Isoxyl (ISO), Thiacetazone (TAC) | [8][13] |

| InhA (Enoyl-ACP Reductase) | trans-2-enoyl-ACP, NADH | N/A | N/A | Isoniazid (activated), Triclosan | [2][4] |

Experimental Protocols for Studying FAS-IIA Activity

The characterization of the FAS-IIA complex relies on a variety of biochemical and biophysical techniques.

General Workflow for Protein Expression and Purification

The study of individual FAS-IIA enzymes typically requires the overexpression and purification of the recombinant proteins, most commonly in E. coli.

Caption: A typical workflow for the expression and purification of a FAS-IIA enzyme.

Enoyl-ACP Reductase (InhA) Activity Assay

The activity of InhA, an NADH-dependent reductase, can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[10]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) is prepared containing the purified InhA enzyme, NADH, and the acyl-ACP substrate (e.g., trans-2-hexadecenoyl-ACP).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of NADH oxidation is calculated using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

β-hydroxyacyl-ACP Dehydratase (HadAB/HadBC) Activity Assay

The activity of the HadAB and HadBC dehydratases can be measured in the reverse (hydration) direction using a spectrophotometric assay.[8] These enzymes are known to preferentially catalyze the hydration of enoyl derivatives when isolated.[8]

Methodology:

-

Substrate Preparation: A trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA) is used.[8]

-

Reaction Setup: The assay is performed in a suitable buffer (e.g., potassium phosphate buffer) containing the purified HadAB or HadBC heterodimer.

-

Monitoring Hydration: The reaction is initiated by adding the enzyme. The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at approximately 263 nm.

-

Data Analysis: The initial rate of the reaction is determined by monitoring the change in absorbance over time.

Protein-Protein Interaction Analysis: Pull-Down Assay

To investigate the interactions between different components of the FAS-IIA complex (e.g., the interaction of HadD with the HadAB complex), pull-down assays can be employed.[14]

Methodology:

-

Bait Protein Immobilization: A tagged "bait" protein (e.g., His-tagged HadA) is expressed and purified. This bait protein is then immobilized on a resin (e.g., Ni-NTA agarose).

-

Lysate Preparation: A cell lysate containing the potential "prey" proteins is prepared from Mtb or a suitable expression host.

-

Incubation: The immobilized bait protein is incubated with the cell lysate to allow for the formation of protein complexes.

-

Washing: The resin is washed several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bait protein and any interacting prey proteins are eluted from the resin.

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and identified using techniques such as Western blotting or mass spectrometry.

Signaling and Metabolic Pathway Visualization

The FAS-IIA pathway is a linear, cyclical process that sequentially elongates a growing fatty acid chain.

The M. tuberculosis FAS-IIA Elongation Cycle

Caption: The four enzymatic steps of the FAS-IIA fatty acid elongation cycle.

Conclusion and Future Directions

The FAS-IIA complex is a validated and highly promising target for the development of novel therapeutics against Mycobacterium tuberculosis. A thorough understanding of the enzymatic activity, structure, and interactions of its component proteins is critical for structure-based drug design and the development of potent and specific inhibitors. Future research will likely focus on obtaining high-resolution structures of the entire multi-enzyme complex to better understand substrate channeling and the allosteric regulation between components. Furthermore, the development of assays that can screen for inhibitors of the protein-protein interactions within the FAS-IIA system, in addition to targeting the active sites, may provide new avenues for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

- 5. Mycobacterium tuberculosis FAS-II pathway targeted integrative deep learning based identification of potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of resistance associated with the inhibition of the dehydration step of FAS-II in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Point Mutations within the Fatty Acid Synthase Type II Dehydratase Components HadA or HadC Contribute to Isoxyl Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 11. Inhibition of the fungal fatty acid synthase type I multienzyme complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural characterization of β-ketoacyl ACP synthase I bound to platencin and fragment screening molecules at two substrate binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Point mutations within the fatty acid synthase type II dehydratase components HadA or HadC contribute to isoxyl resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HadD, a novel fatty acid synthase type II protein, is essential for alpha- and epoxy-mycolic acid biosynthesis and mycobacterial fitness - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Mycobacterial Mycolic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction Mycolic acids are long-chain, α-alkyl, β-hydroxy fatty acids that are signature components of the cell envelope in Mycobacterium species, including the pathogenic agent of tuberculosis, Mycobacterium tuberculosis.[1][2][3] These lipids are covalently linked to the arabinogalactan-peptidoglycan complex, forming the mycobacterial outer membrane, which is critical for the bacterium's low permeability, resistance to common antibiotics, and virulence.[1][2][3] The unique structure and species-specific profiles of mycolic acids make them excellent biomarkers for bacterial identification and attractive targets for the development of new anti-tubercular drugs.[1][4][5] This document provides a detailed protocol for the extraction, purification, and analysis of mycolic acids from mycobacterial cultures.

Principle of the Method The protocol is based on the chemical cleavage of the ester bonds that anchor mycolic acids to the cell wall. This is achieved through saponification (alkaline hydrolysis), which releases mycolic acids as carboxylate salts. Following acidification to protonate the carboxylates, the free mycolic acids are extracted into an organic solvent. For enhanced detection and separation using chromatographic techniques, the extracted mycolic acids are often derivatized into methyl esters (Mycolic Acid Methyl Esters, MAMEs) or fluorescent esters.[6][7][8] Subsequent analysis and purification are typically performed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][6][8]

Experimental Protocols

A. Mycobacterial Culture and Harvest

-

Inoculate a suitable liquid medium (e.g., Middlebrook 7H9 or Sauton's broth) with a mid-log phase mycobacterial culture.[8]

-

Incubate the culture at 37°C with appropriate agitation until it reaches the late-log phase of growth (e.g., OD₆₀₀ ≈ 1.0-1.5).

-

Harvest the bacterial cells by centrifugation at 3,500 rpm for 10 minutes at room temperature.

-

Discard the supernatant and wash the bacterial pellet with phosphate-buffered saline (PBS).

-

Transfer the final bacterial pellet to a glass tube suitable for use with organic solvents.[2][9]

B. Saponification (Alkaline Hydrolysis)

This step hydrolyzes the ester linkages to release mycolic acids from the cell wall complex.

Method 1: Potassium Hydroxide (KOH) Saponification

-

Resuspend the bacterial pellet in 2 ml of a saponification reagent consisting of 25% potassium hydroxide (KOH) in a 1:1 (v/v) mixture of methanol and water.[6]

-

Tightly cap the glass tube and incubate the suspension in a heating block or water bath at 85-100°C for at least 3 hours, or overnight. For rapid processing, samples can be autoclaved at 121°C for 1 hour.[6]

Method 2: Tetrabutylammonium Hydroxide (TBAH) Saponification

-

Resuspend the bacterial pellet in 2 ml of tetrabutylammonium hydroxide (TBAH).

-

Incubate overnight at 100°C in a heating block. This method achieves complete hydrolysis of fatty and mycolic acids.[8]

C. Acidification and Extraction

-

Cool the saponified mixture to room temperature.

-

Acidify the mixture to a pH of 1-2 by carefully adding 4N Hydrochloric Acid (HCl)[10] or 20% sulfuric acid[11] dropwise. Verify the pH using pH paper. This step is crucial to protonate the mycolic acid salts, rendering them soluble in organic solvents.[10][12]

-

Add 2-4 ml of an organic solvent such as chloroform[6], diethyl ether[11], or dichloromethane.

-

Mix vigorously for 10-15 minutes on a rotator.

-

Centrifuge the mixture at 3,500 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the free mycolic acids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Repeat the extraction of the aqueous phase with the organic solvent to maximize the yield.

-

Combine the organic phases and wash them with 4 ml of water by mixing for 15 minutes and centrifuging as before. Discard the upper aqueous phase.[8]

-

Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

D. Derivatization of Mycolic Acids

Derivatization is often required to increase the volatility and detectability of mycolic acids for subsequent chromatographic analysis.

Method 1: Methyl Esterification (for TLC/GC-MS)

-

To the dried mycolic acid extract, add 4 ml of dichloromethane (CH₂Cl₂), 300 μl of methyl iodide (CH₃I), and 2 ml of water.[8]

-

Mix the tube for 1 hour at room temperature on a rotator.[8]

-

Centrifuge at 3,500 rpm for 10 minutes.

-

Collect the lower organic phase containing the Mycolic Acid Methyl Esters (MAMEs).

-

Wash the organic phase with 4 ml of 1 N HCl, followed by a wash with 4 ml of water.[13]

-

Dry the final organic phase under a stream of nitrogen. Resuspend the MAMEs in a small volume of dichloromethane for TLC analysis.

Method 2: p-Bromophenacyl Esterification (for UV-HPLC)

-

The sensitivity of mycolic acid detection can be significantly increased by derivatization to UV-absorbing p-bromophenacyl (PBPB) esters.[6][14]

-

To the dried mycolic acid extract, add a solution of p-bromophenacyl bromide and a catalyst such as dicyclohexyl-18-crown-6 ether.[6]

-

Incubate the reaction at 85°C for 30-45 minutes.[6]

-